molecular formula C20H19NO4 B4178424 N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide

N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide

Cat. No. B4178424
M. Wt: 337.4 g/mol
InChI Key: HSVBXGLURCHUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide, also known as BMK-1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMK-1 belongs to the class of benzylidene malononitrile compounds and is synthesized by the reaction of 4-methylumbelliferone with benzyl bromide and malononitrile.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide is not fully understood, but it is believed to be mediated through the modulation of various signaling pathways such as the NF-κB and MAPK pathways. N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has also been shown to activate the MAPK pathway, which is involved in regulating cell growth and differentiation.
Biochemical and Physiological Effects:
N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has been shown to have various biochemical and physiological effects. N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators. N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has also been shown to increase the expression of antioxidant enzymes such as SOD and CAT, which protect cells from oxidative stress. In addition, N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has several advantages for lab experiments. N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has also been shown to have low toxicity and is well-tolerated in animal models. However, N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has some limitations for lab experiments. N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. Further research is needed to determine the optimal dosage and administration route for N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide.

Future Directions

There are several future directions for research on N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide. One area of research is to investigate the potential therapeutic applications of N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide in other diseases such as cardiovascular disease and diabetes. Another area of research is to investigate the mechanism of action of N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide in more detail to understand how it modulates various signaling pathways. Additionally, further research is needed to optimize the synthesis of N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide and to develop more efficient and cost-effective synthesis methods.

Scientific Research Applications

N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-benzyl-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-13-10-19(22)25-18-11-16(8-9-17(13)18)24-14(2)20(23)21-12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVBXGLURCHUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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